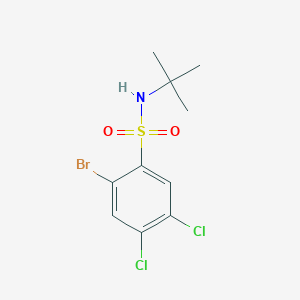
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBS and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in the body and are essential for several physiological processes. BDBS binds to the active site of carbonic anhydrase enzymes, preventing them from functioning properly. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have several physiological effects. For example, BDBS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. BDBS has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in different physiological processes. However, one of the limitations of using BDBS is its potential toxicity. High doses of BDBS have been shown to be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs that are based on BDBS. For example, researchers could modify the structure of BDBS to improve its specificity or reduce its toxicity. Another potential direction is the study of the role of carbonic anhydrase enzymes in different diseases. By understanding the role of these enzymes in different diseases, researchers could develop new treatments that target these enzymes specifically.
Conclusion:
In conclusion, 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in different physiological processes. However, its potential toxicity limits its use in certain experiments. Overall, the research and development of BDBS have the potential to lead to the development of new drugs and treatments for several diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves a multi-step process. The first step involves the reaction of tert-butylamine with 2,4-dichlorobenzenesulfonyl chloride to form 2-tert-butyl-4,5-dichlorobenzenesulfonamide. The second step involves the reaction of this compound with bromine to form 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. This synthesis method has been optimized and yields high-quality BDBS.
Aplicaciones Científicas De Investigación
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. BDBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are implicated in several diseases such as glaucoma, epilepsy, and cancer. BDBS has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial drugs.
Propiedades
IUPAC Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2NO2S/c1-10(2,3)14-17(15,16)9-5-8(13)7(12)4-6(9)11/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBOLHZHXUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)


![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

